CGRP antagonist 2
Overview
Description
BI 44370 TA: is an orally available antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has shown promise in the treatment of acute migraine attacks. The compound has demonstrated good tolerability and a low incidence of adverse events in clinical trials .
Preparation Methods
The specific synthetic routes and reaction conditions for BI 44370 TA are not widely published. it is known that the compound is synthesized through a series of organic reactions that involve the formation of its complex molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
BI 44370 TA primarily undergoes metabolic reactions in the body. It is designed to interact specifically with the CGRP receptor, and its chemical stability is crucial for its efficacy. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Instead, it is metabolized primarily through enzymatic pathways .
Scientific Research Applications
BI 44370 TA has been extensively studied for its potential in treating acute migraine attacks. It has shown efficacy in reducing migraine symptoms in clinical trials, making it a valuable candidate for further research in migraine therapy. Additionally, its role as a CGRP receptor antagonist opens up possibilities for studying its effects on other conditions related to CGRP signaling .
Mechanism of Action
BI 44370 TA exerts its effects by binding to and inhibiting the CGRP receptor. This receptor is involved in the pathophysiology of migraines, as CGRP is a neuropeptide that mediates vasodilation and pain transmission. By blocking the CGRP receptor, BI 44370 TA prevents the vasodilation and pain signaling associated with migraine attacks .
Comparison with Similar Compounds
BI 44370 TA is part of a class of compounds known as CGRP receptor antagonists, also referred to as “gepants.” Similar compounds in this class include olcegepant (BIBN 4096 BS), telcagepant (MK-0974), and MK3207. Compared to these compounds, BI 44370 TA has shown a favorable safety profile and efficacy in clinical trials. Its uniqueness lies in its oral availability and low incidence of adverse effects .
Biological Activity
Calcitonin Gene-Related Peptide (CGRP) antagonists, particularly CGRP antagonist 2, have emerged as significant players in the treatment of migraine, a debilitating neurological condition. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and potential applications based on diverse research findings.
Overview of CGRP and Its Role in Migraine
CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Elevated levels of CGRP are observed during migraine attacks, contributing to vasodilation and neurogenic inflammation . The antagonism of CGRP receptors has been shown to alleviate migraine symptoms by inhibiting these processes.
This compound functions by binding to the CGRP receptor, thereby blocking the action of endogenous CGRP. This blockade prevents the physiological effects associated with CGRP signaling, including:
- Inhibition of Vasodilation : By preventing CGRP from binding to its receptor, antagonist 2 reduces vasodilation in cranial blood vessels .
- Reduction of Neurogenic Inflammation : The antagonist inhibits the release of pro-inflammatory mediators from dural mast cells and trigeminal neurons .
- Impact on cAMP Signaling : Studies indicate that this compound is effective at antagonizing cAMP signaling pathways, which are crucial for transmitting pain signals during migraine attacks .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in reducing migraine frequency and severity. Key findings include:
- Acute Treatment : In a study involving rimegepant (a small molecule CGRP receptor antagonist), patients reported significant reductions in migraine intensity and frequency compared to placebo .
- Long-term Safety : Case studies have shown that patients using CGRP antagonists experienced fewer side effects compared to traditional treatments like triptans .
Data Table: Clinical Trials Involving this compound
Case Studies
- Patient Case Study : A 44-year-old woman with a long history of migraines experienced a significant decrease in attack frequency after initiating treatment with rimegepant. She reported stopping other analgesics within weeks due to effective management of her symptoms .
- Combination Therapy : Another case study explored the use of this compound alongside monoclonal antibodies targeting CGRP. Patients demonstrated enhanced relief from migraine symptoms when both therapies were used concurrently, suggesting a synergistic effect .
Safety Profile
CGRP antagonists have been noted for their favorable safety profile. Unlike traditional migraine treatments such as triptans, which can cause vasoconstriction and cardiovascular issues, CGRP antagonists do not exhibit these side effects. Studies indicate that they are well-tolerated across diverse patient populations .
Future Directions
The ongoing research into CGRP antagonists, including this compound, suggests promising avenues for further exploration:
- Combination Therapies : The potential for dual-blockade strategies using both small molecule antagonists and monoclonal antibodies could enhance therapeutic outcomes for patients with refractory migraines .
- Broader Applications : Understanding the broader biological implications of CGRP antagonism may lead to novel treatments for other conditions associated with neurogenic inflammation and pain.
Properties
CAS No. |
866086-05-7 |
---|---|
Molecular Formula |
C35H47N5O6 |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1 |
InChI Key |
HTLWMOKBJQKDIJ-WJOKGBTCSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-44370; BI44370; BI 44370 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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